5-Methyl-4H-1,2,4-triazol-3-amine hydrochloride
Overview
Description
5-Methyl-4H-1,2,4-triazol-3-amine hydrochloride is a chemical compound with the molecular formula C3H7ClN4. It is a white crystalline solid that is soluble in water and some organic solvents . This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-4H-1,2,4-triazol-3-amine hydrochloride typically involves the reaction of 5-methyl-4H-1,2,4-triazol-3-amine with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the purity and yield of the product .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical reactors where the reactants are combined and the reaction is monitored to maintain optimal conditions. The product is then purified through crystallization and filtration processes .
Chemical Reactions Analysis
Types of Reactions
5-Methyl-4H-1,2,4-triazol-3-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: It can be reduced under specific conditions to yield other triazole derivatives.
Substitution: The compound can undergo substitution reactions where one of its atoms is replaced by another atom or group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions include various substituted triazoles, which have applications in pharmaceuticals and agrochemicals .
Scientific Research Applications
5-Methyl-4H-1,2,4-triazol-3-amine hydrochloride is used in a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex chemical compounds.
Biology: The compound is used in the study of enzyme inhibition and other biochemical processes.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Methyl-4H-1,2,4-triazol-3-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes, leading to changes in biochemical pathways. This inhibition is often due to the compound’s ability to bind to the active site of the enzyme, preventing the substrate from accessing it .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 5-Methyl-4H-1,2,4-triazol-3-amine hydrochloride include:
- 5-Methyl-1H-1,2,4-triazol-3-amine
- 5-Amino-4H-1,2,4-triazole-3-carboxylic acid
- 5-Isopropyl-4H-1,2,4-triazol-3-amine
Uniqueness
What sets this compound apart from these similar compounds is its specific chemical structure, which imparts unique reactivity and solubility properties. This makes it particularly useful in certain chemical syntheses and industrial applications .
Properties
IUPAC Name |
5-methyl-1H-1,2,4-triazol-3-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6N4.ClH/c1-2-5-3(4)7-6-2;/h1H3,(H3,4,5,6,7);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBIDYWHMJFILSZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NN1)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7ClN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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